

Application Notes and Protocols for the Synthesis of 2-Keto Crizotinib

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Compound of Interest

Compound Name: 2-Keto Crizotinib

Cat. No.: B601067

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These application notes provide a detailed protocol for the synthesis of **2-Keto Crizotinib**, a potential metabolite of the ALK/MET inhibitor Crizotinib. The document outlines the synthetic route, experimental procedures, and analytical characterization. Additionally, it includes information on the relevant biological context and signaling pathways to guide further research into the compound's activity.

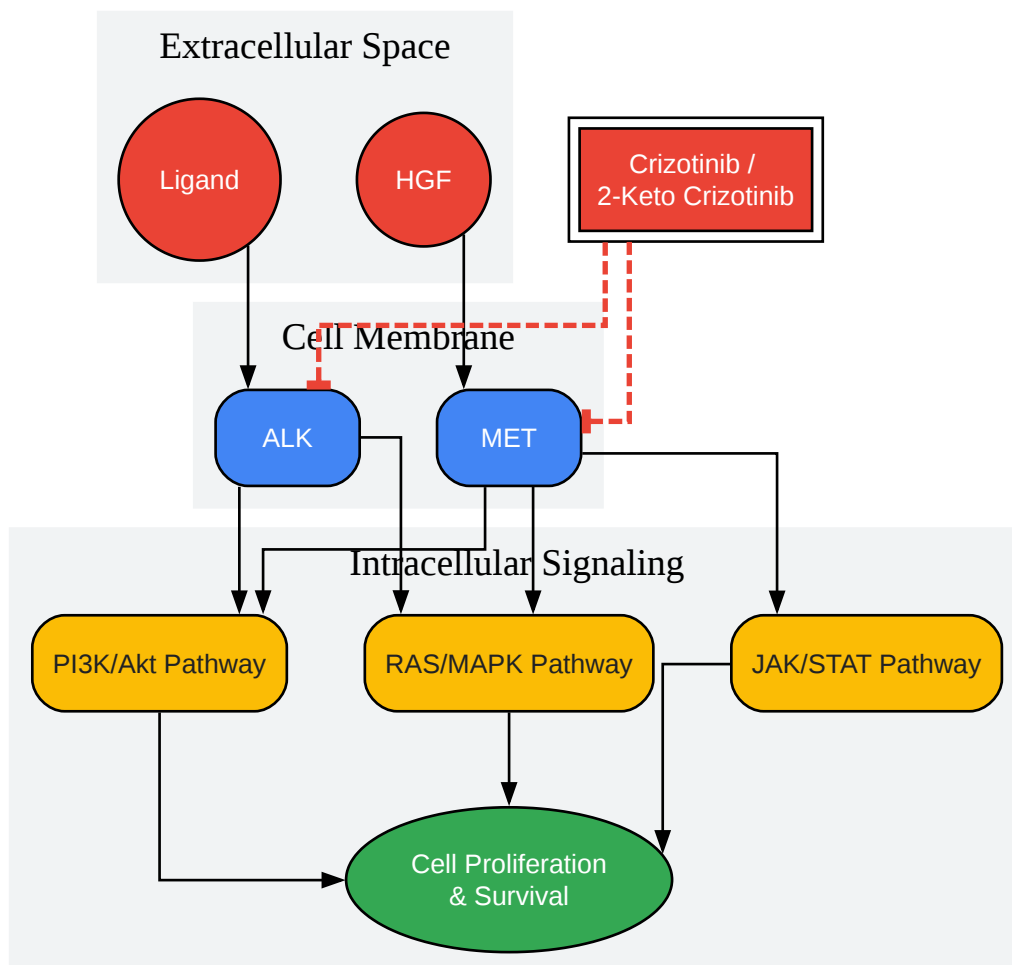
Introduction

Crizotinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinases, approved for the treatment of certain types of non-small cell lung cancer (NSCLC).^{[1][2][3][4]} Understanding the metabolic fate of Crizotinib is crucial for a comprehensive assessment of its efficacy and potential off-target effects. **2-Keto Crizotinib** is a hypothesized oxidative metabolite of Crizotinib. The synthesis of this compound is essential for its characterization and for studying its biological activity in comparison to the parent drug. This protocol describes a potential synthetic route for **2-Keto Crizotinib**, starting from a known intermediate in the synthesis of Crizotinib.

Signaling Pathways

Crizotinib targets the ALK and MET receptor tyrosine kinases, which, when aberrantly activated, drive oncogenic signaling pathways promoting cell proliferation, survival, and migration.^{[1][3][4]} The diagram below illustrates the general signaling cascade initiated by ALK

and MET and the point of inhibition by Crizotinib. The biological activity of **2-Keto Crizotinib** would be evaluated by its ability to inhibit these same pathways.

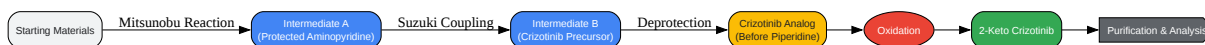


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Caption: Simplified ALK and MET signaling pathways and the inhibitory action of Crizotinib.

Synthetic Workflow

The synthesis of **2-Keto Crizotinib** can be envisioned as a multi-step process starting from commercially available precursors, proceeding through a key intermediate of the Crizotinib synthesis, followed by a final oxidation step.



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